molecular formula C23H26FN3O5S2 B11534878 N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

Cat. No.: B11534878
M. Wt: 507.6 g/mol
InChI Key: DQWQYARFQXDUHT-MFKUBSTISA-N
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Description

N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in bioinorganic chemistry .

Preparation Methods

The synthesis of N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with transition metal ions. These complexes can interact with various molecular targets and pathways, leading to their biological effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the structure of the complex formed .

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones derived from different substituted hydrazines and aldehydes or ketones. These compounds share similar structural features and chemical properties but may differ in their specific applications and biological activities. Some examples of similar compounds are:

These compounds highlight the versatility and potential of Schiff base hydrazones in various fields of research and industry.

Properties

Molecular Formula

C23H26FN3O5S2

Molecular Weight

507.6 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carboxamide

InChI

InChI=1S/C23H26FN3O5S2/c1-4-12-33(29,30)21-19-16(3)8-7-11-27(19)20(22(21)34(31,32)13-5-2)23(28)26-25-15-17-9-6-10-18(24)14-17/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,26,28)/b25-15+

InChI Key

DQWQYARFQXDUHT-MFKUBSTISA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=CC=C3)F)C

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=CC=C3)F)C

Origin of Product

United States

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